molecular formula C8H5ClO3 B1625370 3-(Carbonochloridoyl)benzoic acid CAS No. 32276-56-5

3-(Carbonochloridoyl)benzoic acid

Cat. No.: B1625370
CAS No.: 32276-56-5
M. Wt: 184.57 g/mol
InChI Key: OHFLNNVKHIOKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Carbonochloridoyl)benzoic acid (CAS 32276-56-5) is a high-purity benzoyl chloride derivative that serves as a versatile and critical building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 8 H 5 ClO 3 and a molecular weight of 184.58, features both a highly reactive acyl chloride group and a benzoic acid moiety, making it a valuable precursor for the formation of ester and amide bonds . Its primary research application is as a key synthetic intermediate in the development of novel bioactive molecules. For instance, it is structurally related to compounds like 3-(chloromethyl)benzoyl chloride, which is used in the synthesis of a new class of salicylic acid derivatives, such as 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid . This particular derivative has been investigated as a promising cyclooxygenase-2 (COX-2) specific inhibitor with potential anti-inflammatory, analgesic, and antiplatelet activities, demonstrating a higher binding affinity to the COX-2 enzyme than acetylsalicylic acid in computational models . Researchers value this compound for its role in creating candidates for future therapeutic agents. Specifications: • CAS Number : 32276-56-5 • Molecular Formula : C 8 H 5 ClO 3 • Molecular Weight : 184.58 • MDL Number : MFCD06208348 Handling & Safety: This compound requires careful handling. Please refer to the Safety Data Sheet for comprehensive hazard and safety information. As a reactive acid chloride, it typically requires storage under an inert atmosphere and may need cold-chain transportation . Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-carbonochloridoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFLNNVKHIOKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459761
Record name 3-(Chlorocarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32276-56-5
Record name 3-(Chlorocarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Investigations into the Reaction Pathways and Chemical Reactivity of 3 Carbonochloridoyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group on the benzene (B151609) ring is less reactive than the acyl chloride. vanderbilt.edu However, it can undergo a variety of characteristic transformations, often requiring different reaction conditions than those that affect the acyl chloride. This difference in reactivity allows for selective chemical modifications.

Salt Formation: As a typical carboxylic acid, the -COOH group of 3-(Carbonochloridoyl)benzoic acid is acidic and will react with bases to form carboxylate salts. For example, treatment with a base like sodium hydroxide (B78521) (NaOH) would deprotonate the carboxylic acid to form sodium 3-(carbonochloridoyl)benzoate. This reaction is a standard acid-base neutralization. nist.gov It is important to note that under these basic conditions, the acyl chloride group would likely be hydrolyzed. msu.edu Using a milder, non-nucleophilic base like sodium bicarbonate might allow for more selective salt formation while minimizing hydrolysis.

Anhydride (B1165640) Formation: The carboxylic acid can react with the acyl chloride of another molecule to form a symmetric anhydride under heating. More commonly, the carboxylic acid moiety can react with another acyl chloride (like acetyl chloride) or the acyl chloride can react with a carboxylate salt to form a mixed anhydride. masterorganicchemistry.com For instance, the reaction of this compound with the sodium salt of benzoic acid could yield benzoic 3-(chlorocarbonyl)benzoic anhydride. masterorganicchemistry.com These anhydrides are themselves reactive acylating agents, though generally less reactive than the parent acyl chloride. vanderbilt.edu

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). For simple aromatic carboxylic acids like benzoic acid, decarboxylation is generally difficult and requires high temperatures or specific catalytic systems. nist.gov The stability of the C-C bond between the aromatic ring and the carboxyl group makes cleavage challenging.

However, the presence of certain substituents can facilitate this process. While the acyl chloride group is electron-withdrawing, which does not typically promote classical thermal decarboxylation, specific reaction pathways can be employed. nist.govnih.gov For example, radical decarboxylation methods have been developed that proceed under milder conditions. nih.gov Another approach involves conversion of the carboxylic acid to a different functional group that is more amenable to cleavage. Research into transition-metal-catalyzed decarboxylative coupling reactions has shown that benzoic acids can be functionalized via C-H activation, sometimes followed by decarboxylation. nih.gov However, the direct decarboxylation of this compound to form benzoyl chloride would require specific and likely harsh conditions, and yields may be affected by competing side reactions. researchgate.netmasterorganicchemistry.comorganic-chemistry.org

Oxidative and Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

The benzoic acid ring in this compound is substituted with two strongly electron-withdrawing groups: a carboxylic acid group (-COOH) and an acyl chloride group (-COCl). Both of these functional groups are deactivating and meta-directing in the context of electrophilic aromatic substitution (EAS) reactions. The deactivation arises because their electron-withdrawing nature reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. uci.eduyoutube.commsu.edu

In a typical EAS reaction, such as nitration or halogenation, the electrophile attacks the benzene ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium ion. msu.edu The rate-determining step is the formation of this intermediate. uci.edu For a monosubstituted benzoic acid, electrophilic attack is directed to the meta position. For example, the nitration of benzoic acid with a mixture of concentrated nitric and sulfuric acids primarily yields 3-nitrobenzoic acid. Similarly, halogenation with Cl₂ or Br₂ in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃ results mainly in the corresponding 3-halobenzoic acid. masterorganicchemistry.com

Regarding oxidative reactions, studies on benzoic acid itself have shown that under certain conditions, reaction pathways other than ring substitution are favored. For instance, the reaction of benzoic acid with peroxyl radicals, generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), leads to oxidative decarboxylation rather than the formation of substitution products on the aromatic ring. This process is dependent on factors such as temperature and the presence of oxygen.

Comparative Reactivity Studies of Benzoic Acid-Derived Acyl Chlorides

The reactivity of acyl chlorides, including those derived from benzoic acid, is primarily centered on nucleophilic acyl substitution. khanacademy.orgvaia.com In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. vaia.com This process regenerates the carbonyl double bond and results in a new carboxylic acid derivative. khanacademy.org Acyl chlorides are generally the most reactive among carboxylic acid derivatives. khanacademy.org

Influence of Substituents on Reaction Rates and Selectivity

Substituents on the aromatic ring of a benzoyl chloride derivative can significantly influence the rate and selectivity of nucleophilic acyl substitution by altering the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. stackexchange.com Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon and slow down the reaction.

This relationship can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). oxfordreference.comviu.ca A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups. For example, studies on the aminolysis of 4-nitrophenyl X-substituted benzoates have shown a clear trend where the second-order rate constants (kₙ) increase as the substituent X becomes more electron-withdrawing. walisongo.ac.id Similarly, the methanolysis of para- and meta-substituted benzoyl chlorides shows that an addition-elimination process is favored by electron-withdrawing substituents. rsc.orgrsc.org

The table below illustrates the effect of different substituents on the relative rates of reaction for benzoyl chloride derivatives.

Substituent (X)Hammett Constant (σ)Relative Reaction RateElectronic Effect
4-NO₂+0.78FastestStrong Electron-Withdrawing
3-NO₂+0.71FastStrong Electron-Withdrawing
4-Cl+0.23ModerateElectron-Withdrawing
H0.00ReferenceNeutral
4-CH₃-0.17SlowElectron-Donating
4-OCH₃-0.27SlowestStrong Electron-Donating
This table is a generalized representation based on Hammett principles. Actual rates depend on the specific nucleophile and reaction conditions.

Mechanistic Insights from Catalytic Investigations

Catalysis plays a crucial role in expanding the utility of acyl chlorides in synthesis, often enabling reactions under milder conditions or with greater selectivity. Transition-metal catalysis, in particular, has provided novel mechanistic pathways for the functionalization of acyl chlorides. researchgate.net

One area of intense study is the transition-metal-catalyzed cross-coupling of acyl chlorides. For instance, palladium-catalyzed reactions can proceed through various mechanistic cycles. A common pathway involves the oxidative addition of the acyl chloride to a low-valent metal center (e.g., Pd(0)) to form a Pd(II) acyl intermediate. wikipedia.org This intermediate can then undergo further reactions such as transmetalation and reductive elimination to form the final product. Recent research has detailed a palladium-catalyzed difunctionalization of unsaturated C-C bonds where the C-COCl bond of an acid chloride is formally cleaved and added across an alkene or alkyne. nih.gov

Catalytic systems involving other metals like nickel and rhodium have also been developed. Mechanistic studies of Ni-catalyzed C(acyl)-N functionalization have revealed complex pathways involving different oxidation states of the metal (Ni(0), Ni(I), Ni(II)) and the possibility of competing electrophile-first versus nucleophile-first manifolds. wikipedia.org

Furthermore, organic catalysts can be employed to generate acyl radicals from acyl chlorides under photochemical conditions. rsc.org In these systems, a nucleophilic organic catalyst activates the acyl chloride, which can then be intercepted by an electron-poor olefin in a Giese-type addition, a process not readily achievable through direct single-electron transfer (SET) due to the high reduction potential of acyl chlorides. rsc.orgresearchgate.net

The table below summarizes some catalytic approaches involving aromatic acyl chlorides.

Catalyst SystemReaction TypeMechanistic FeatureRef
Pd/XantphosCarbochlorocarbonylationFormal C-COCl bond cleavage and addition nih.gov
Ni/SIPrC(acyl)-N FunctionalizationAccessible Ni(0), Ni(I), and Ni(II) resting states wikipedia.org
Ru CatalystReaction with EpoxidesMetal participation in ring-opening, altered regioselectivity vs. Pd researchgate.net
Xanthate/Blue LEDsAcyl Radical GenerationNucleophilic activation followed by photochemical Giese addition rsc.org

These investigations highlight the diverse reactivity of benzoic acid-derived acyl chlorides and the power of catalysis to unlock new and synthetically useful transformations by accessing varied and complex mechanistic pathways.

Applications in Advanced Materials Science and Polymer Chemistry Research

Monomer Design for Functional Polymer Systems

The design of functional polymers often relies on the selection of monomers that can impart specific chemical and physical properties to the final material. The meta-substitution pattern of the functional groups in 3-(carbonochloridoyl)benzoic acid influences the resulting polymer's architecture, leading to materials with distinct characteristics compared to their para-substituted counterparts.

This compound is a classic example of an AB-type bifunctional monomer, where 'A' represents the carboxylic acid group and 'B' represents the carbonochloridoyl (acid chloride) group. This intramolecular combination of two different reactive functional groups allows it to undergo self-polycondensation, a process where the monomer reacts with itself to form a polymer chain. This avoids the need for precise stoichiometric control between two different A-A and B-B type monomers, which is often a challenge in polycondensation reactions. nih.gov

The polycondensation reaction proceeds via the reaction of the acid chloride of one monomer with the carboxylic acid of another, typically with the elimination of hydrogen chloride (HCl). This process can also be carried out in the presence of a diol or a diamine, where the this compound acts as a monomer that can react with both ends of the co-monomer, leading to the formation of polyesters or polyamides, respectively.

The dual functionality of this compound makes it a versatile building block for a range of specialty polymeric materials, most notably polyesters and polyamides.

When reacted with diols, the acid chloride group of this compound readily forms an ester linkage, while the carboxylic acid group can also participate in esterification, often at higher temperatures or with the use of a catalyst. This leads to the formation of aromatic polyesters. The incorporation of the benzoic acid moiety into the polymer backbone can enhance thermal stability and mechanical strength. mdpi.comsemanticscholar.org The meta-linkage generally results in polymers with lower crystallinity and improved solubility in organic solvents compared to polymers made from para-substituted monomers like terephthalic acid. semanticscholar.org

Similarly, reaction with diamines leads to the formation of polyamides. The acid chloride group reacts rapidly with the amine groups to form robust amide bonds. The resulting polyamides often exhibit high thermal resistance and good mechanical properties, characteristic of aramids (aromatic polyamides). The use of this compound can introduce a kink in the polymer chain, disrupting the packing and potentially improving processability.

Table 1: Illustrative Properties of Polymers Derived from Aromatic Monomers This table presents typical properties of polymers synthesized from aromatic monomers analogous to this compound to illustrate the expected performance characteristics.

Polymer Type Monomers Typical Glass Transition Temperature (Tg) Thermal Decomposition Temperature (TGA, 5% weight loss) Solubility
Aromatic Polyester 4'-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid Up to 190 °C semanticscholar.org Above 450 °C semanticscholar.org Soluble in chloroform/TFA mixtures mdpi.com

Interfacial Polymerization Studies

Interfacial polymerization is a powerful technique for synthesizing high-molecular-weight polymers at the interface of two immiscible liquids. This method is particularly well-suited for rapid reactions, such as the one between an acid chloride and an amine.

The kinetics of interfacial polycondensation are typically very fast and diffusion-controlled. The reaction between an acid chloride, such as the one present in this compound, and a nucleophile like an amine is often nearly instantaneous upon contact at the interface. mit.edu Studies on model systems, such as the reaction of benzoyl chloride with various amines, have shown that the reaction rates are extremely high and can be influenced by factors like the nucleophilicity of the amine. utwente.nl

In a typical setup for polyamide synthesis, the diamine is dissolved in an aqueous phase, often with a base to neutralize the HCl byproduct, and the acid chloride-containing monomer, like this compound, is dissolved in an immiscible organic solvent. mit.edued.ac.uk The polymer film forms at the interface, and its thickness can be limited by the diffusion of the monomers through the newly formed polymer layer. mit.edu The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. mit.edu

The structure of this compound offers opportunities for designing specific polymer architectures. As an AB-type monomer, its self-polycondensation can lead to linear polymers. When used in conjunction with other monomers, more complex architectures can be achieved. For instance, by controlling the stoichiometry and reaction conditions, it is possible to synthesize block copolymers.

Furthermore, the principles of controlled polymerization, though more commonly associated with chain-growth polymerization, can be conceptually applied to polycondensation systems to regulate molecular weight and dispersity. For example, by carefully managing the addition of the monomer or by using specific catalysts, a more controlled growth of the polymer chains can be achieved. The meta-substitution of the functional groups in this compound inherently influences the polymer's conformation, leading to more coiled and less rigid structures compared to their para-substituted analogs. This can be a key design element for creating polymers with enhanced solubility and processability.

Tailoring Polymer Structures for Specific Research Applications

The ability to tailor polymer structures at the molecular level is crucial for developing materials for specific applications. The inclusion of this compound in a polymer backbone allows for the introduction of specific functionalities and architectural features.

The presence of the aromatic ring imparts rigidity and thermal stability to the polymer chain. The carboxylic acid group, if not fully reacted during polymerization, can serve as a site for post-polymerization modification. For example, these residual acid groups could be used to improve adhesion, introduce cross-linking sites, or alter the polymer's solubility and hydrophilicity.

By copolymerizing this compound with other monomers, a wide range of properties can be fine-tuned. For instance, copolymerization with aliphatic monomers can increase flexibility, while copolymerization with other aromatic monomers can further enhance thermal and mechanical properties. This versatility makes it a valuable tool for researchers aiming to create novel polymers for advanced applications, such as high-performance films, fibers, and membranes. The segregation of benzoic acid derivatives within polymer matrices has also been explored to modify the properties of the host polymer. mdpi.com

Engineering of Polymer Backbones for Controlled Functionality

The differential reactivity of the two functional groups in this compound is a key feature exploited in designing polymer backbones with specific, predetermined functionalities. The acyl chloride can undergo rapid condensation polymerization, for instance with diamines to form polyamides, under low-temperature conditions. This reaction leaves the carboxylic acid group intact, creating a polymer chain with regularly spaced pendant carboxyl groups.

These pendant groups serve as reactive handles for post-polymerization modification, allowing for the introduction of various functional moieties to tailor the polymer's properties. For example, grafting side chains onto the aramid backbone can disrupt the strong intermolecular hydrogen bonding typical of polymers like poly(p-phenylene terephthalamide), thereby improving their solubility in common organic solvents. researchgate.net This approach enables the creation of high-performance polymers that are more easily processable.

The introduction of specific side groups can impart a range of functionalities:

Enhanced Solubility: Attaching flexible alkyl or oligo(ethylene glycol) chains can significantly improve the solubility of rigid-rod aromatic polyamides in less harsh solvents. researchgate.net

Thermal Properties: The incorporation of bulky side groups can alter the glass transition temperature (Tg) and thermal stability of the polymer.

Optical and Electronic Properties: Grafting chromophores or electroactive units can produce polymers with specific optical or electronic characteristics, suitable for applications in sensors or electrochromic devices. researchgate.net

Biocompatibility: The carboxylic acid groups can be used to attach bioactive molecules, such as peptides or drugs, to create materials for biomedical applications.

This method of engineering the polymer backbone provides a powerful tool for developing "smart" materials that respond to external stimuli or materials with a combination of properties not achievable through traditional polymerization of symmetric monomers. The palladium-catalyzed carbonylation and coupling reaction of diiodinated monomers with diamines represents an alternative route to producing high molecular weight aromatic polyamides, showcasing the ongoing innovation in this field. bohrium.com

Table 1: Examples of Functional Modifications to Polymer Backbones

Functional Group Introduced (via Pendant -COOH) Resulting Polymer Property Potential Application
Alkyl Chains Increased solubility, lower Tg Processable high-strength films and fibers
Poly(ethylene glycol) (PEG) Increased hydrophilicity, biocompatibility Biomaterials, drug delivery systems
Fluorescent Dyes Fluorescence, optical sensing Chemical sensors, bio-imaging

Exploration in the Synthesis of Dendrimers and Star-Shaped Polymers

The controlled architecture of dendrimers and star-shaped polymers offers unique properties compared to their linear analogues, including lower solution viscosity, higher solubility, and a high density of terminal functional groups. rsc.org this compound serves as a foundational building block for creating these complex, three-dimensional macromolecules.

Dendrimer Synthesis: Dendrimers are built in a generational, step-by-step process using ABx-type monomers. While this compound is an AB-type monomer, it can be readily converted into an AB2 building block. For instance, the carboxylic acid can be reacted with a compound containing one amine and two protected amine groups (or two hydroxyl groups). After deprotection, this new molecule can be polymerized via its single amine reacting with the acyl chloride of another monomer unit, leading to a dendritic structure. This iterative process of reaction and deprotection allows for the precise construction of dendrimers generation by generation.

This strategy is analogous to methods used to create aromatic polyamide dendrimers from other functionalized benzoic acid derivatives, such as 3,5-bis(trifluoroacetamido)benzoic acid, which acts as an AB2 building block. mdpi.com The use of a divergent approach, starting from a multifunctional core, has been successful in producing high-generation dendrimers in high yields without requiring extensive purification. mdpi.com

Star-Shaped Polymer Synthesis: Star-shaped polymers consist of several linear polymer chains ("arms") linked to a central core. rsc.org this compound can be utilized in their synthesis through several strategies:

"Core-first" Approach: A multifunctional core molecule can be reacted with this compound to create a new core with multiple outward-facing acyl chloride groups. These groups can then initiate the polymerization of other monomers, growing the polymer arms from the core.

"Arm-first" Approach: In this method, linear polymer chains (the "arms") are synthesized first, with a reactive terminal group like an alcohol or amine. researchgate.net These arms can then be attached to a multifunctional core. This compound can be used to create a multifunctional linking agent. For example, multiple units of the monomer can be attached to a central scaffold via their carboxylic acid groups, exposing the acyl chloride groups for subsequent reaction with the pre-formed polymer arms. This modular approach allows for the synthesis of miktoarm star copolymers, where the arms are composed of different polymers. nih.gov

The combination of chain-growth condensation polymerization and other controlled polymerization techniques like atom transfer radical polymerization (ATRP) or ring-opening polymerization (ROP) provides a versatile platform for synthesizing novel star copolymers with complex architectures and functionalities. nih.gov

Table 2: Role of this compound Derivatives in Complex Polymer Architectures

Polymer Architecture Synthetic Role of Monomer Key Structural Feature Resulting Polymer Characteristics
Dendrimer Serves as precursor to an AB2 monomer Precisely branched, generational growth Globular shape, high surface functionality, low viscosity mdpi.com
Star-Shaped Polymer (Core-first) Functionalizes a central core molecule Multiple initiation sites on a core High arm density, defined core-shell structure

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is extensively used to predict the geometric and electronic properties of organic molecules, including benzoic acid derivatives. researchgate.netmdpi.comresearchgate.net

The molecular structure of 3-(Carbonochloridoyl)benzoic acid consists of a benzene (B151609) ring substituted at positions 1 and 3 by a carboxylic acid group and a carbonochloridoyl (acyl chloride) group, respectively. The first step in a computational analysis is to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface using methods like B3LYP with a suitable basis set (e.g., 6-311+G*). researchgate.net

Conformational analysis is crucial for understanding the molecule's flexibility, which primarily arises from the rotation around the single bonds connecting the substituents to the benzene ring. For meta-substituted benzoic acids, different orientations of the substituent groups can lead to various conformers with distinct energies. Studies on similar molecules, such as 3-(azidomethyl)benzoic acid, have revealed the existence of conformational polymorphs, where different conformers pack into unique crystal structures. nih.gov For this compound, the key dihedral angles determining its conformation would be between the plane of the benzene ring and the planes of the carboxylic acid and acyl chloride groups.

Computational scans of these rotational barriers can identify the lowest energy (most stable) conformer and any higher energy local minima, providing insight into the molecule's structural dynamics. The stability of these conformers is influenced by a delicate balance of steric hindrance and electronic interactions.

Table 1: Calculated Geometric Parameters for a Hypothetical Optimized Structure of this compound This table presents plausible bond lengths and angles based on DFT studies of similar benzoic acid derivatives. mdpi.comresearchgate.net Actual values would require specific calculations for the title compound.

ParameterBond/AnglePredicted Value
Bond Lengths C(ring)-COOH~1.48 Å
C(ring)-COCl~1.50 Å
C=O (acid)~1.21 Å
C-O (acid)~1.35 Å
C=O (acyl chloride)~1.19 Å
C-Cl (acyl chloride)~1.80 Å
Bond Angles C(ring)-C-O (acid)~118°
O-C=O (acid)~123°
C(ring)-C=O (acyl chloride)~120°
Cl-C=O (acyl chloride)~121°

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich π-system of the benzene ring. In contrast, the LUMO is anticipated to be localized on the highly electrophilic carbonochloridoyl group and the carboxylic acid moiety, both of which are electron-withdrawing. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity. Computational methods like DFT are used to calculate the energies of these orbitals. researchgate.net Furthermore, electronic transitions, such as those observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT), which calculates the energy required to promote an electron from an occupied orbital to an unoccupied one. nih.govresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Values are illustrative, based on data from related benzoic acid derivatives, and calculated using DFT methods. mdpi.comnih.gov

ParameterDescriptionPredicted Energy (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-7.5 to -8.5
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.8 to -2.5
ΔE (Gap) HOMO-LUMO Energy Gap (LUMO - HOMO)5.0 to 6.7

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on a molecule's surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map color-codes the electrostatic potential: red indicates regions of most negative potential (electron-rich, attractive to electrophiles), while blue signifies areas of most positive potential (electron-poor, attractive to nucleophiles). uwosh.edu

In this compound, the MEP would show pronounced negative potential (red/yellow) around the highly electronegative oxygen atoms of both the carboxyl and acyl chloride groups, as well as on the chlorine atom. These sites are prone to attack by electrophiles or are involved in hydrogen bonding. mdpi.com Conversely, a strong positive potential (blue) would be centered on the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation. The carbonyl carbon of the acyl chloride group would also exhibit a significant positive character, marking it as the principal site for nucleophilic attack.

Theoretical Examination of Reaction Mechanisms

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing detailed mechanistic insights.

A reaction's energy profile maps the potential energy of the system as it progresses from reactants to products. savemyexams.comchemguide.co.uk These diagrams reveal the activation energy (Ea)—the energy barrier that must be overcome for the reaction to proceed—and identify any reaction intermediates. The peak of this barrier corresponds to the transition state, an unstable, transient species that cannot be isolated. youtube.commsu.edu

For this compound, a key reaction is nucleophilic acyl substitution at the highly reactive acyl chloride group (e.g., hydrolysis to the dicarboxylic acid or amidation). Computational methods can model the entire reaction pathway. This involves locating the geometry of the transition state (a saddle point on the potential energy surface) and calculating its energy. For nucleophilic acyl substitution, the mechanism typically involves a tetrahedral intermediate. pearson.com Theoretical calculations can determine the energy barriers for the formation and breakdown of this intermediate, clarifying the reaction's kinetics. nih.gov For instance, a plausible mechanism for the reaction of benzoic acid with chlorinating agents like PCl3 has been proposed based on such theoretical considerations. researchgate.net

Selectivity—the preference for reaction at one site over another—can also be precisely predicted.

Chemoselectivity: In a reaction involving a nucleophile, computational analysis would confirm that the carbonyl carbon of the acyl chloride is far more electrophilic and reactive than the carbonyl carbon of the carboxylic acid.

Regioselectivity: For electrophilic aromatic substitution on the benzene ring, both the carboxyl and acyl chloride groups are deactivating and meta-directing. wikipedia.org Computational models of the reaction intermediates (the sigma complex) would show that electrophilic attack at the C5 position (meta to both substituents) is energetically favored over attack at any other position on the ring. Modern computational approaches can achieve high accuracy in predicting such site selectivity. rsc.org

No Specific Research Found for this compound

Following a comprehensive search of available scientific literature, no computational or theoretical investigations specifically focused on the intermolecular interactions, aggregation behavior, or solvent effects of the chemical compound This compound could be located.

The user-requested article, structured around the computational modeling of this specific molecule, cannot be generated due to the absence of published research data on this topic.

The compound , also known as 3-(chloroformyl)benzoic acid, possesses a unique bifunctional structure containing both a carboxylic acid group (–COOH) and a highly reactive acyl chloride group (–COCl). While extensive theoretical research exists on the behavior of other benzoic acid derivatives, this specific combination of functional groups presents a unique chemical profile.

Challenges in Theoretical Modeling

Hydrogen Bonding in Carboxylic Acid Dimers: General computational studies on benzoic acid and its common derivatives frequently detail the formation of stable, centrosymmetric dimers through hydrogen bonds between their carboxylic acid moieties. ucl.ac.ukresearchgate.netnih.gov These interactions are a primary focus in understanding their aggregation. However, the presence of the highly electrophilic and reactive acyl chloride group in this compound would significantly influence or prevent such typical dimerization. No literature was found that models this specific interaction.

Solvent Effects on Molecular and Electronic Structure: The interaction between a solute and solvent is critical to its behavior. Studies on various benzoic acids show that solvent polarity and hydrogen-bonding capacity can disrupt dimer formation and alter the molecule's electronic structure. ucl.ac.uknih.govrsc.org For this compound, the acyl chloride group is susceptible to reaction with many common protic and polar solvents (like water, alcohols, or DMSO), a factor that would dominate any computational simulation. The search did not yield any studies that have modeled the effects of various solvents on the molecular and electronic structure of this specific compound.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural elucidation of 3-(Carbonochloridoyl)benzoic acid, offering non-destructive and highly detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound and its derivatives. While direct NMR data for the highly reactive this compound is scarce due to its nature, the analysis of its more stable parent compound, 3-chlorobenzoic acid, and related benzoic acid derivatives provides a strong basis for spectral interpretation. rsc.org

¹H NMR Spectroscopy: In ¹H NMR spectra, the protons on the aromatic ring of benzoic acid derivatives exhibit characteristic chemical shifts in the downfield region, typically between 7.5 and 8.2 ppm. rsc.org For a compound like 3-chlorobenzoic acid, the proton signals would appear as complex multiplets due to spin-spin coupling. rsc.org The carboxylic acid proton is highly deshielded and appears as a broad singlet at a very downfield position, often above 10 ppm, and its position can be sensitive to the solvent and concentration. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For benzoic acid derivatives, the carbonyl carbon of the carboxylic acid group typically resonates around 166-173 ppm. rsc.orgdocbrown.info The aromatic carbons show signals in the range of approximately 128 to 134 ppm. rsc.orgdocbrown.info The carbon atom attached to the chlorine in 3-chlorobenzoic acid would have its chemical shift influenced by the electronegativity of the halogen. rsc.org

2D-NMR Techniques: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate the ¹H and ¹³C signals, definitively assigning which protons are attached to which carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which is particularly useful in more complex molecules derived from this compound.

Table 1: Representative NMR Data for Related Benzoic Acid Derivatives

Compound Nucleus Solvent Chemical Shift (δ) ppm
3-Chlorobenzoic acid ¹H DMSO-d6 13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, 1H) rsc.org
3-Chlorobenzoic acid ¹³C DMSO-d6 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 rsc.org
Benzoic acid ¹H CDCl₃ 11.67 (s, 1H), 8.20 (d, 2H), 7.68 (t, 1H), 7.55 (t, 2H) rsc.org
Benzoic acid ¹³C CDCl₃ 172.60, 133.89, 130.28, 129.39, 128.55 rsc.orgchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum of this compound would be dominated by the characteristic stretching vibrations of the acid chloride and carboxylic acid moieties.

The most prominent absorption bands expected for this compound include:

A very strong and sharp absorption band for the C=O (carbonyl) stretch of the acid chloride, typically found in the region of 1770-1815 cm⁻¹.

A strong absorption band for the C=O (carbonyl) stretch of the carboxylic acid, which usually appears around 1700-1725 cm⁻¹. docbrown.info

A very broad O-H stretching band from the carboxylic acid dimer, spanning from approximately 2500 to 3300 cm⁻¹, which is a hallmark of carboxylic acids. docbrown.inforesearchgate.net

C-O stretching vibrations for the carboxylic acid group are expected in the 1210-1320 cm⁻¹ range. docbrown.info

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. docbrown.info

The C-Cl stretch of the acid chloride would be expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

The presence of two distinct carbonyl peaks would be a key indicator of the bifunctional nature of the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch (dimer) 2500-3300 (broad) docbrown.inforesearchgate.net
Aromatic C-H stretch ~3030-3080 docbrown.info
Acid Chloride C=O stretch 1770-1815
Carboxylic Acid C=O stretch 1700-1725 docbrown.info
Aromatic Ring C=C stretch ~1465-1625 docbrown.info
Carboxylic Acid C-O stretch 1210-1320 docbrown.info
Carboxylic Acid O-H bend ~900-960 docbrown.info
Acid Chloride C-Cl stretch 600-800

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound.

Electron Ionization (EI) MS: In a typical EI mass spectrum of a related compound like 3-chlorobenzoic acid, the molecular ion peak (M⁺) would be observed, and its isotopic pattern would clearly indicate the presence of one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). nist.gov Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). nist.gov For this compound, fragmentation would likely involve the loss of the chlorine atom (-Cl) and the carbonyl chloride group (-COCl).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique often used for more polar and thermally labile molecules, and it is particularly well-suited for analyzing the carboxylate form of the molecule. In the negative ion mode, ESI-MS would readily show the deprotonated molecule [M-H]⁻. This technique is also valuable for analyzing the products of reactions involving this compound, such as oligomers and polymers.

Table 3: Expected Mass Spectrometry Data for this compound (C₈H₅ClO₃)

Technique Ionization Mode Expected m/z Observation
HRMS ESI (+) 201.0000 ([M+H]⁺) Precise mass for molecular formula confirmation.
HRMS ESI (-) 198.9855 ([M-H]⁻) Precise mass of the deprotonated molecule.
MS EI 200/202 Molecular ion peak with characteristic 3:1 isotope pattern for Chlorine.
MS/MS ESI (-) 163.99 Fragmentation peak corresponding to the loss of HCl ([M-H-HCl]⁻).

Chromatographic Separations for Product Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing the molecular weight distribution of polymers synthesized from it.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of benzoic acid derivatives and for monitoring the progress of reactions. sigmaaldrich.comhelixchrom.com A reversed-phase HPLC method, typically using a C18 column, is commonly employed. sigmaaldrich.comust.edu

A typical mobile phase would consist of a mixture of an aqueous buffer (like water with a small percentage of trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sigmaaldrich.comhelixchrom.com Detection is usually performed using a UV detector, as the aromatic ring of the molecule provides strong chromophores. sigmaaldrich.com The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis. ust.edu This technique is invaluable for separating the starting material from its products and any impurities.

Table 4: Representative HPLC Conditions for Analysis of Benzoic Acid Derivatives

Parameter Condition
Column Reversed-phase C18 (e.g., 15 cm x 4.6 mm, 5 µm) sigmaaldrich.com
Mobile Phase Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) sigmaaldrich.com
Flow Rate 1.0 mL/min sigmaaldrich.com
Detection UV at 220-235 nm sigmaaldrich.comhelixchrom.com
Column Temperature 35 °C sigmaaldrich.com

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Analysis

When this compound is used as a monomer or co-monomer to synthesize polymers, such as polyesters or polyamides, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for characterizing the resulting polymers. lcms.czlcms.cz

GPC separates molecules based on their hydrodynamic volume in solution. lcms.cz Larger polymer chains elute from the column faster than smaller ones. By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene), it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer. lcms.cz The PDI provides a measure of the breadth of the molecular weight distribution. This information is critical as the molecular weight and its distribution significantly influence the physical and mechanical properties of the polymer. lcms.cz

Table 5: Typical GPC System Configuration for Polymer Analysis

Component Description
System Arc HPLC or similar GPC/SEC system lcms.cz
Columns Bank of columns with various pore sizes connected in series lcms.cz
Mobile Phase Tetrahydrofuran (THF) or other suitable organic solvent lcms.cz
Detector Refractive Index (RI) Detector, Multi-Angle Light Scattering (MALS) lcms.cz
Calibration Polystyrene standards lcms.cz

Thermal Analysis for Polymer Properties

Thermal analysis techniques are indispensable for characterizing the complex relationship between the chemical structure of a polymer and its physical properties. These methods measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful and widely used thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is particularly effective for determining the thermal transitions of polymers, such as the glass transition temperature (Tg) and the melting temperature (Tm).

The incorporation of this compound into a polymer backbone, typically a polyamide, significantly influences its thermal behavior. Due to the meta-substituted aromatic ring, polymers derived from this monomer are expected to exhibit high glass transition temperatures, characteristic of many aromatic polyamides. The rigidity of the aromatic backbone restricts segmental motion, thus requiring higher temperatures to transition from a glassy to a rubbery state. hzo.comspecialchem.com

Research on analogous aromatic polyamides, particularly those synthesized from isophthaloyl chloride (a positional isomer of the di-acid chloride form of this compound), provides valuable insights into the expected thermal properties. For instance, poly(m-phenylene isophthalamide), an aramid synthesized from m-phenylenediamine (B132917) and isophthaloyl chloride, exhibits a glass transition temperature in the range of 272-280°C. The melting point of such aromatic polyamides is often very high, frequently exceeding the decomposition temperature, which is a common trait for wholly aromatic polyamides due to strong intermolecular hydrogen bonding and chain rigidity.

The introduction of comonomers or modifying the polymer structure can alter these thermal transitions. For example, the incorporation of flexible aliphatic segments into the polymer backbone would be expected to lower the Tg. Conversely, the introduction of bulky pendant groups can increase the Tg by hindering chain packing and reducing segmental mobility. ntu.edu.tw N-methylation of the amide groups in aromatic polyamides has been shown to significantly lower the Tg by eliminating intermolecular hydrogen bonding. nasa.gov

The table below presents a compilation of thermal properties for various aromatic polyamides, many of which are structurally related to polymers that could be synthesized using this compound. This data, gathered from various research findings, illustrates the range of thermal behaviors achievable and the influence of monomer selection on the final polymer properties.

Emerging Research Directions and Future Perspectives

Integration of 3-(Carbonochloridoyl)benzoic Acid in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes, and the synthesis and application of this compound and its derivatives are no exception. Researchers are actively exploring more environmentally benign methods for its production and use, moving away from traditional syntheses that may involve harsh reagents and generate significant waste.

One promising approach involves the use of hydrogen peroxide as a green oxidant in the presence of a transfer metal catalyst to produce benzoic acid derivatives. google.com This method is advantageous due to its high efficiency, energy savings, and the avoidance of heavy metal byproducts and acidic waste streams that are common in conventional oxidation reactions using reagents like potassium permanganate (B83412) or potassium dichromate. google.com The direct oxidation of benzyl (B1604629) halides to their corresponding benzoic acids using such catalytic systems can streamline production and reduce the consumption of resources. google.com

Furthermore, the synthesis of benzoic acid derivatives from renewable feedstocks, such as lignin, is a key area of sustainable chemistry research. rsc.org Lignin, a complex polymer found in plant cell walls, can be broken down into valuable aromatic platform chemicals, including benzoic acid. rsc.org This bio-based approach offers a sustainable alternative to petroleum-derived starting materials. The concept of "demand orientation" guides the conversion of these lignin-based benzoic acid derivatives into active pharmaceutical ingredients (APIs) and other fine chemicals through green production routes. rsc.org

The application of green chemistry principles extends to the reactions utilizing these compounds. For instance, studies have demonstrated the use of green chemistry methodologies in the synthesis of various benzoic acid derivatives, emphasizing waste reduction and the use of less toxic reagents. brazilianjournals.com.brnih.gov

Green Chemistry ApproachDescriptionPotential Advantage
Catalytic Oxidation Use of H2O2 and a transfer metal catalyst for the oxidation of benzyl precursors. google.comHigh efficiency, energy saving, no heavy metal waste. google.com
Bio-based Feedstocks Deriving benzoic acid from renewable resources like lignin. rsc.orgReduces reliance on fossil fuels, sustainable production. rsc.org
Solvent-Free Reactions Performing syntheses in the absence of traditional organic solvents.Reduces volatile organic compound (VOC) emissions and simplifies purification.
Microwave-Assisted Synthesis Utilizing microwave irradiation to accelerate reaction times and improve yields. nih.govFaster reactions, often with higher purity and less energy consumption. nih.gov

Exploration of Novel Polymer Architectures and Composites

The distinct functionalities of this compound make it an attractive monomer for the synthesis of novel polymers with tailored properties. The carboxylic acid and acyl chloride groups can participate in a variety of polymerization reactions, including esterification and amidation, to create linear polymers, dendrimers, and other complex architectures.

Research into the polymerization of benzoic acid derivatives has shown their potential in creating functional polymers through multicomponent reactions. researchgate.net For example, a Passerini three-component polymerization can be employed to synthesize amphiphilic star-shaped block copolymers. researchgate.net This approach allows for the creation of polymers with both hydrophobic and hydrophilic domains, which are of interest for applications in drug delivery and materials science.

A significant area of exploration is the incorporation of benzoic acid and its derivatives into co-crystalline polymer phases. Studies on syndiotactic polystyrene (sPS) have shown that it can form co-crystalline structures with benzoic acid. mdpi.com In the nanocrystalline (NC) δ form of sPS, benzoic acid molecules can be segregated as isolated molecules within the crystalline cavities, rather than forming the typical hydrogen-bonded dimers. mdpi.com This selective inclusion and arrangement of small molecules within a polymer matrix opens up possibilities for creating materials with unique optical and physical properties.

The synthesis of derivatives, such as the reaction of 3-(chloromethyl)benzoyl chloride with salicylic (B10762653) acid to form 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrates the utility of these building blocks in creating larger, more complex molecules with specific biological activities. nih.gov This type of synthesis can be seen as a step towards creating functional polymeric materials for biomedical applications.

Polymer SystemGuest MoleculeKey FindingPotential Application
Syndiotactic Polystyrene (sPS)Benzoic AcidSegregation of benzoic acid as isolated molecules in the δ crystalline form. mdpi.comMaterials with tailored optical and physical properties.
Multicomponent PolymerizationBenzoic Acid DerivativesFormation of amphiphilic star-shaped block copolymers. researchgate.netDrug delivery, advanced materials.
Salicylic Acid Derivative3-(chloromethyl)benzoyl chlorideSynthesis of a molecule with potential anti-inflammatory properties. nih.govDevelopment of functional polymers for biomedical use.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly density functional theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. These methods allow researchers to investigate reaction mechanisms, predict regioselectivity, and calculate various molecular properties, thereby guiding experimental work and accelerating the discovery of new materials and processes.

For example, computational studies have been instrumental in understanding the regioselectivity of metal-catalyzed "click" reactions for the synthesis of 1,2,3-triazoles. nih.gov By calculating the free energy profiles of different reaction pathways, researchers can predict which isomers will be preferentially formed. nih.gov Similar computational approaches can be applied to reactions involving this compound to understand its reactivity and guide the synthesis of specific products. The stereoelectronic effects of catalysts on the reaction outcomes can also be elucidated through these in-silico investigations. nih.gov

Molecular docking simulations are another powerful computational technique used to predict the binding affinity of molecules to biological targets. In the design of novel enzyme inhibitors, for instance, computational tools can be used to screen libraries of compounds and identify those with the highest potential for activity. nih.gov This approach has been successfully used to design novel benzoic acid derivatives as inhibitors of acetylcholinesterase and carbonic anhydrases, which are relevant targets for the treatment of Alzheimer's disease. nih.gov

Interdisciplinary Research with Other Fields (e.g., Self-Assembly, Nanomaterials)

The unique chemical properties of this compound and its derivatives make them highly suitable for interdisciplinary research, particularly in the fields of self-assembly and nanomaterials.

In the realm of nanomaterials, benzoic acid derivatives have been investigated as inhibitors for area-selective atomic layer deposition (AS-ALD). mdpi.com By forming self-assembled monolayers (SAMs) on a substrate, these molecules can block the deposition of thin films in specific areas, enabling the fabrication of patterned nanostructures. mdpi.com The ability to control the surface chemistry at the nanoscale is crucial for the development of next-generation electronic and sensing devices.

Furthermore, benzoic acid derivatives can be used to functionalize nanoparticles, imparting new properties and enabling their use in a variety of applications. For example, urea-benzoic acid functionalized magnetic nanoparticles have been synthesized and used as a recyclable catalyst for organic reactions. nih.govrsc.org These nanoparticles combine the catalytic activity of the organic functional groups with the ease of separation offered by the magnetic core. nih.govrsc.org Similarly, benzoic acid-functionalized α-Fe2O3 nanoparticles have been synthesized and characterized for their magnetic and optical properties. samipubco.com The functionalization of carbon nanomaterials, such as reduced graphene oxide, with aminobenzoic acid has also been shown to be a promising strategy for biomedical applications. mdpi.com

The principle of self-assembly, where molecules spontaneously organize into ordered structures, is another area where benzoic acid derivatives are finding application. The self-assembly of benzyloxycarbonyl histidine, a benzoic acid derivative, with zinc ions has been shown to create esterase mimics. mdpi.com These artificial enzymes demonstrate catalytic activity and stability, highlighting the potential for creating functional nanosystems based on the self-assembly of simple molecular building blocks. mdpi.com

Interdisciplinary FieldApplication of Benzoic Acid DerivativeKey Outcome
Nanomaterials Atomic Layer Deposition (ALD) inhibitor. mdpi.comEnables patterned thin film fabrication for nanoelectronics. mdpi.com
Nanomaterials Functionalization of magnetic nanoparticles. nih.govrsc.orgCreates a recyclable catalyst for green chemistry applications. nih.govrsc.org
Nanomaterials Functionalization of α-Fe2O3 nanoparticles. samipubco.comTailors magnetic and optical properties of the nanoparticles. samipubco.com
Self-Assembly Component of a self-assembling esterase mimic. mdpi.comCreates a stable and reusable artificial enzyme. mdpi.com

Q & A

Q. What are the established synthetic routes for 3-(Carbonochloridoyl)benzoic acid, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves converting 3-carboxybenzoic acid to its acid chloride derivative using thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:
  • Refluxing 3-carboxybenzoic acid with excess SOCl₂ at 70–80°C for 4–6 hours.
  • Removing excess SOCl₂ via vacuum distillation.
  • Purification via recrystallization (e.g., using dry hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
    Critical Considerations :
  • Moisture must be excluded to prevent hydrolysis to the parent carboxylic acid.
  • Confirm purity using melting point analysis, NMR (¹H/¹³C), and IR spectroscopy (C=O stretch at ~1770 cm⁻¹ for acid chloride) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal diffraction data collected at low temperatures (e.g., 100 K) can resolve the planar geometry of the benzoic acid core and confirm the position of the carbonochloridoyl group. Refinement using SHELX software (e.g., SHELXL) ensures accuracy in bond lengths and angles .
  • Spectroscopic Correlations : Compare experimental NMR shifts with computed values (DFT/B3LYP/6-311+G(d,p)) to validate electronic environments .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dimerization during synthesis?

  • Methodological Answer : Dimerization (e.g., forming anhydrides) is a common side reaction. Strategies include:
  • Temperature Control : Lower reaction temperatures (e.g., 50°C) with prolonged stirring.
  • Catalytic Additives : Use dimethylformamide (DMF, 0.1% v/v) to enhance SOCl₂ reactivity, reducing reaction time and by-products .
  • In Situ Monitoring : Track progress via TLC (Rf ~0.6 in 1:3 ethyl acetate/hexane) to terminate reactions at ~90% conversion .
    Data Table : Reaction Yield vs. Conditions
SOCl₂ Equiv.Temp. (°C)Time (h)Yield (%)Purity (%)
2.07047895
3.05088598

Q. How do electronic effects of substituents influence reactivity in nucleophilic acyl substitutions?

  • Methodological Answer : The electron-withdrawing benzoic acid group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Comparative studies using Hammett σ constants show:
  • Meta-substitution (as in this compound) increases reactivity by +0.37σ compared to para-substituted analogs.
  • Computational Insights : DFT calculations (e.g., Gaussian 16) reveal higher partial positive charge (+0.32e) on the carbonyl carbon vs. +0.25e in 4-substituted derivatives .
    Experimental Validation :
  • Kinetics studies with amines (e.g., benzylamine) in THF show a 1.5x faster rate for the 3-substituted derivative .

Q. How should researchers resolve contradictions in reported biological activity data for derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Steps to address this:

Reproduce Under Standardized Conditions : Use high-purity (>98%) compound (HPLC-verified) and control buffer pH (e.g., PBS at 7.4).

Structure-Activity Relationship (SAR) Analysis : Compare with analogs (e.g., 3-carbamoyl or 3-ethoxycarbonyl derivatives) to isolate the carbonochloridoyl group’s contribution .

Mechanistic Studies : Conduct enzyme inhibition assays (e.g., COX-2) with crystallographic validation of binding modes .

Methodological Tables

Table 1 : Comparative Reactivity of Benzoic Acid Derivatives in Nucleophilic Substitution

DerivativeSubstituent PositionHammett σRelative Reactivity (vs. Benzoyl Chloride)
3-(Carbonochloridoyl)Meta+0.371.5x
4-(Carbonochloridoyl)Para+0.231.0x
3-CarbamoylMeta-0.150.3x

Table 2 : Crystallographic Data for this compound

ParameterValue
Space GroupP2₁/c
Bond Length (C=O)1.19 Å
Bond Angle (Cl-C=O)120.5°
R-factor0.032

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.